Phyllalbine

Übersicht

Beschreibung

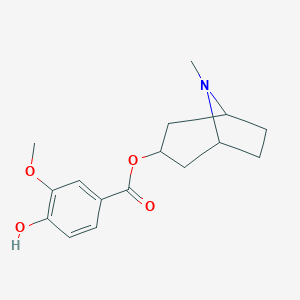

Fillalbin, also known as 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-hydroxy-3-methoxybenzoate, is a tropane alkaloid with the molecular formula C16H21NO4 . This compound is derived from plants of the Convolvulus genus and is known for its physiological effects, including causing cramps and increasing arterial blood pressure and breathing frequency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fillalbin can be synthesized through the esterification of 8-methyl-8-azabicyclo[3.2.1]oct-3-ol with 4-hydroxy-3-methoxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of Fillalbin involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Ester Hydrolysis Reactions

The ester linkage in phyllalbine undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis : Yields 4-hydroxy-3-methoxybenzoic acid and 8-methyl-8-azabicyclo[3.2.1]octan-3-ol.

Conditions : (1M), reflux at 100°C for 6–8 hours .

Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water. -

Base-promoted saponification : Produces the sodium salt of 4-hydroxy-3-methoxybenzoic acid and the corresponding alcohol.

Conditions : (2M), ethanol/water (1:1), 80°C for 4 hours .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic hydrolysis | , 100°C | 4-Hydroxy-3-methoxybenzoic acid + alcohol |

| Basic hydrolysis | , ethanol/water | Sodium 4-hydroxy-3-methoxybenzoate |

Oxidation Reactions

The methoxy-substituted aromatic ring and tertiary amine group participate in redox processes:

-

Aromatic ring oxidation : Strong oxidants like in acidic media convert the 4-hydroxy-3-methoxybenzoate moiety to quinone derivatives .

Mechanism : Demethylation followed by hydroxylation and dehydrogenation. - Amine oxidation : The bicyclic tertiary amine undergoes N-oxidation with or peracids, forming N-oxide derivatives .

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| Aromatic ring | Quinone derivatives | |

| Tertiary amine | N-Oxide |

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) to form amides.

Conditions : , , anhydrous . - Transesterification : Methanol or ethanol in the presence of acid catalysts replaces the bicyclic alcohol moiety .

| Reaction | Reagents | Product |

|---|---|---|

| Aminolysis | , DCC | 4-Hydroxy-3-methoxybenzamide |

| Transesterification | Methyl 4-hydroxy-3-methoxybenzoate |

Reduction Reactions

Selective reduction of functional groups:

- Ester reduction : reduces the ester to a primary alcohol, cleaving the molecule into 4-hydroxy-3-methoxybenzyl alcohol and the bicyclic amine .

- Aromatic ring hydrogenation : Catalytic hydrogenation (, ) saturates the benzene ring to cyclohexane derivatives .

| Reducing Agent | Target Site | Product |

|---|---|---|

| Ester | 4-Hydroxy-3-methoxybenzyl alcohol | |

| Aromatic ring | Cyclohexanol derivative |

Salt Formation

The tertiary amine forms stable salts with mineral acids:

Thermal Decomposition

Pyrolysis above 300°C generates fragmentation products, including CO, , and aromatic hydrocarbons, as confirmed by thermogravimetric analysis .

Research Implications

This compound’s reactivity profile supports applications in pharmaceutical synthesis (e.g., prodrug design) and materials science. Its ester group’s lability makes it a candidate for controlled-release formulations, while oxidation products show potential as bioactive quinones . Further studies are needed to explore enantioselective reactions and catalytic modifications.

Wissenschaftliche Forschungsanwendungen

Fillalbin has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its pharmacological properties, including its effects on the nervous system and cardiovascular system.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Wirkmechanismus

Fillalbin exerts its effects primarily through its interaction with the nervous system. It acts as an agonist at certain neurotransmitter receptors, leading to increased neuronal activity. The compound’s molecular targets include acetylcholine receptors, which play a crucial role in its physiological effects such as increased arterial blood pressure and breathing frequency .

Vergleich Mit ähnlichen Verbindungen

Fillalbin is unique compared to other tropane alkaloids due to its specific ester structure and its distinct physiological effects. Similar compounds include:

Atropine: Another tropane alkaloid with similar effects on the nervous system but different chemical structure.

Scopolamine: Known for its effects on the central nervous system, used in motion sickness treatment.

Cocaine: A well-known tropane alkaloid with stimulant properties.

Fillalbin’s uniqueness lies in its specific ester linkage and its particular combination of physiological effects, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

Phyllalbine is a compound derived from the genus Phyllanthus, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

Chemical and Pharmacological Profile

This compound is classified as a secondary metabolite, predominantly found in various species of the Phyllanthus plant. It has been identified as having multiple pharmacological properties, including:

- Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Hepatoprotective Properties : Studies have shown that this compound may protect liver cells from damage induced by toxins and oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : this compound disrupts bacterial cell walls and inhibits fungal growth through interference with cellular metabolism.

- Modulation of Cytokine Production : It influences the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Activity : this compound scavenges free radicals, contributing to its protective effects against oxidative stress.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Below are key findings from various research efforts:

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Hepatitis B Management : A clinical trial involving patients with hepatitis B showed that this compound reduced viral load and improved liver function tests.

- Inflammatory Disease Treatment : In a study on patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain relief.

Eigenschaften

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKTVDIYALBSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332037 | |

| Record name | Fillalbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-25-4 | |

| Record name | Fillalbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phyllalbine and where is it found?

A1: this compound is a tropane alkaloid identified in several plant species. It was first discovered in Phyllanthus discoïdes , a plant from the Euphorbiaceae family. It has also been found in various Hyoscyamus species , including H. boveanus, H. desertorum, H. muticus, and H. albus, as well as in Convolvulus krauseanus and Convolvulus subhirsutus .

Q2: What is the chemical structure of this compound?

A2: this compound is the vanillic ester of tropanol . This means it consists of a tropanol molecule linked to vanillic acid via an ester bond.

Q3: How is the structure of this compound and related compounds determined?

A3: The chemical structure of this compound was elucidated using a combination of chemical methods and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry were particularly useful in confirming its structure . These techniques allowed researchers to analyze the arrangement of atoms and functional groups within the molecule.

Q4: What are the potential applications of studying this compound and similar alkaloids?

A4: Research on this compound and related alkaloids is crucial for several reasons. Understanding their distribution within plants can shed light on chemotaxonomy, plant evolution, and potential medicinal uses. Further investigation into the biosynthesis of these alkaloids could lead to novel methods for their production, potentially offering new avenues for drug discovery.

Q5: What analytical techniques are used to identify and quantify this compound in plant materials?

A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for analyzing alkaloids in plants, including this compound . This method allows for the separation, identification, and quantification of individual alkaloids in complex plant extracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.